![molecular formula C8H8N2OS B2943437 2-Methoxybenzo[d]thiazol-5-amine CAS No. 99584-07-3](/img/structure/B2943437.png)
2-Methoxybenzo[d]thiazol-5-amine
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Overview
Description
“2-Methoxybenzo[d]thiazol-5-amine” is a chemical compound . It has a molecular weight of 180.23 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The linear formula of “2-Methoxybenzo[d]thiazol-5-amine” is C8H8N2OS . More detailed structural analysis would require specific spectroscopic data such as IR, 1H NMR, 13C NMR, and mass spectral data .
Physical And Chemical Properties Analysis
“2-Methoxybenzo[d]thiazol-5-amine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .
Scientific Research Applications
Antibacterial Potential
Benzothiazole compounds have been evaluated for their antibacterial activity, particularly as DNA gyraseB inhibitors. This makes them potential candidates for developing new antibacterial drugs .
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling uses benzothiazole derivatives to establish correlations between physicochemical properties and biological activity, aiding in drug design and development .
Green Chemistry Synthesis
Advances in green chemistry involve the synthesis of benzothiazole compounds from environmentally friendly processes, reducing the impact on nature while producing these valuable chemicals .
Biological Applications
2-substituted benzothiazole scaffolds, similar to 2-Methoxy-1,3-benzothiazol-5-amine, have a wide range of biological applications including anti-bacterial, anti-fungal, anti-microbial, anti-proliferative, anti-convulsant, and anti-HIV activities .
Structural Hybrids Synthesis
Benzothiazole derivatives are used to create new structural hybrids with other compounds like benzofuroxan and benzoxadiazole derivatives, expanding the range of potential applications in scientific research .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
Future Directions
The future directions for “2-Methoxybenzo[d]thiazol-5-amine” could involve further exploration of its potential applications in various fields. For instance, its derivatives could be synthesized and evaluated for their biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, could be conducted.
Mechanism of Action
Target of Action
Studies on similar aminothiazole compounds suggest that they may have antimicrobial and antioxidant activity . These compounds have shown strong action against microbial species such as Micrococcus luteus and Escherichia coli .
Mode of Action
It’s known that similar aminothiazole compounds can chelate with bivalent metal ions (cobalt, nickel, copper, and zinc) in a 1:2 (m:l) ratio . This chelation phenomenon may enhance their bioactive nature .
Biochemical Pathways
Similar aminothiazole compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that they may interact with biochemical pathways related to these functions.
Result of Action
Similar aminothiazole compounds have shown antimicrobial and antioxidant activities . They have demonstrated strong action against various microbial species and exhibited significant antioxidant activity .
Action Environment
It’s known that the bioactive nature of similar aminothiazole compounds can be enhanced by chelation with bivalent metal ions , suggesting that the presence of these ions in the environment could potentially influence the compound’s action.
properties
IUPAC Name |
2-methoxy-1,3-benzothiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNKBYETPITRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1,3-benzothiazol-5-amine |
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